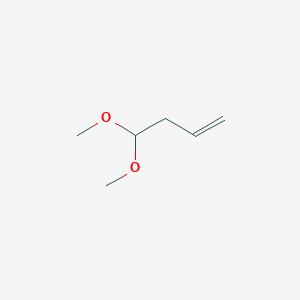

4,4-Dimethoxybut-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTNGXPZDGKIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501595 | |

| Record name | 4,4-Dimethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72380-56-4 | |

| Record name | 4,4-Dimethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characteristics and Nomenclature in Academic Contexts

4,4-Dimethoxybut-1-ene is an organic compound featuring a four-carbon chain. A double bond exists between carbon 1 and 2 (a vinyl group), and carbon 4 is bonded to two methoxy (B1213986) groups, forming a dimethyl acetal (B89532).

According to the International Union of Pure and Applied Chemistry (IUPAC) system of nomenclature, the longest carbon chain containing the principal functional group (the alkene) is identified. uwa.edu.au The chain is numbered to give the double bond the lowest possible locant, starting from the terminal carbon. uwa.edu.austudypulse.au Consequently, the unambiguous name for the structure is This compound . The presence of the acetal at the C-4 position and the alkene at the C-1 position provides two distinct reactive sites within the same molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 72380-56-4 |

This table presents key identifiers for this compound.

Synthetic Methodologies for 4,4 Dimethoxybut 1 Ene and Its Structural Analogs

Regioselective and Stereoselective Synthetic Approaches

The precise control of regioselectivity and stereoselectivity is paramount in modern organic synthesis. For 4,4-dimethoxybut-1-ene and its derivatives, these aspects are crucial for their effective application as synthetic precursors.

Direct Synthesis of this compound Derivatives

Direct synthetic routes to this compound derivatives often focus on establishing the carbon-carbon double bond with specific geometry and the dimethoxy acetal (B89532) in a controlled manner.

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes, leading to the formation of alcohols. masterorganicchemistry.com This reaction proceeds with syn-stereochemistry, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com While direct hydroboration of a precursor to yield this compound is not a standard named reaction, the principles of hydroboration are fundamental in the synthesis of related structures. For instance, the hydroboration of dienes can lead to the formation of cyclic compounds containing boron, which can be further functionalized. researchgate.net The regioselectivity of hydroboration is dictated by both steric and electronic factors, generally placing the boron atom at the less substituted carbon of the double bond. masterorganicchemistry.com

| Reactant | Reagent | Product | Selectivity |

| Alkene | Borane (B79455) (BH₃) | Organoborane | Anti-Markovnikov masterorganicchemistry.com |

| Organoborane | H₂O₂, NaOH | Alcohol | Retention of configuration |

This table illustrates the general principle of hydroboration-oxidation.

The isomerization of allyl ethers to the corresponding vinyl ethers represents a key transformation in organic synthesis. This process can be catalyzed by various reagents, including transition metal complexes and strong bases like potassium tert-butoxide (KOtBu). organic-chemistry.org The resulting enol ethers are labile and can be readily hydrolyzed to aldehydes or ketones under mild acidic conditions. organic-chemistry.org This strategy can be applied to synthesize precursors for this compound derivatives. For example, a facile β,γ- to α,β-isomerization is observed upon hydrolysis of the Wittig olefination product derived from (3,3-dimethoxypropyl)triphenylphosphonium salt, leading to α,β-unsaturated aldehydes. ntu.edu.sg

A study by Schmidt demonstrated an efficient Z-selective oxidative isomerization of allyl ethers catalyzed by a cobalt(II)(salen) complex. organic-chemistry.org This method provides access to the thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org

| Catalyst/Reagent | Substrate | Product | Selectivity | Reference |

| Cobalt(II)(salen) complex | Allyl ether | Z-enol ether | High Z-selectivity | organic-chemistry.org |

| Potassium tert-butoxide | Allyl ether | Enol ether | - | organic-chemistry.org |

This table summarizes catalysts and reagents used for allyl ether isomerization.

Preparative Routes to Related Dimethoxybutenyl Systems

The synthesis of structural analogs, particularly those with different degrees of unsaturation, provides a broader range of building blocks for organic synthesis.

4,4-Dimethoxybut-1-yne (B1619715) is a valuable synthetic intermediate that contains both a terminal alkyne and a masked aldehyde. orgsyn.org Its synthesis has been approached through several methods.

One common method involves the reaction of the aluminum derivative of propargyl bromide with trimethyl orthoformate at low temperatures, which provides the desired product in good yield. orgsyn.org Another approach is the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal, although this method suffers from low yields and difficult purification. orgsyn.orgorgsyn.org

Lewis Acid-Catalyzed Self-Condensation of Alkyl Vinyl Ethers

| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield | Reference |

| Alkyl vinyl ether | Lewis Acid, Br₂, NaNH₂ | Dialkoxybutene, Dibromo-dialkoxybutane | 4,4-Dialkoxybut-1-yne | Good | orgsyn.orgorgsyn.org |

This table outlines the multi-step synthesis of 4,4-dialkoxybut-1-ynes.

Synthesis of 4,4-Dimethoxybut-1-yne Analogs

Alkylation of Lithium Acetylides

The alkylation of acetylide anions is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This method is particularly useful for extending carbon chains and has been applied to the synthesis of precursors for this compound. The process typically involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. masterorganicchemistry.comyoutube.com This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form a new, internal alkyne. masterorganicchemistry.comlibretexts.orglibretexts.org

This reaction is highly effective for methyl and primary alkyl halides. masterorganicchemistry.comlibretexts.org However, with secondary alkyl halides, elimination reactions (E2) tend to predominate due to the strong basicity of the acetylide ion. masterorganicchemistry.com The ability to form new carbon-carbon bonds makes this reaction a cornerstone in the synthesis of complex organic molecules from simpler starting materials. libretexts.orglibretexts.org

Substitution Reactions of Propargylic Organometallic Compounds with Orthoformate Esters

A significant route to 4,4-dialkoxybut-1-ynes, which are direct precursors to this compound, involves the reaction of propargylic organometallic compounds with orthoformate esters. orgsyn.org This method provides a difunctional building block with a masked aldehyde and a terminal alkyne. orgsyn.org

Grignard reagents derived from propargyl halides can react with orthoformates, such as triethyl orthoformate, to produce the corresponding 4,4-diethoxybut-1-yne. orgsyn.orgthieme-connect.de The use of organoaluminum compounds, prepared from propargyl bromide, has been shown to give superior yields in some cases. orgsyn.org The reaction conditions are generally mild, which allows for the presence of various functional groups. thieme-connect.de

| Organometallic Reagent | Orthoformate Ester | Product | Yield (%) | Reference |

| Propargylmagnesium bromide | Phenyl diethyl orthoformate | 4,4-Diethoxybut-1-yne | 55 | orgsyn.org |

| Propargylmagnesium bromide | Acetyl diethyl orthoformate | 4,4-Diethoxybut-1-yne | 74 | orgsyn.org |

Synthesis of 4,4-Dimethoxybut-3-en-2-one and Derivatives

4,4-Dimethoxybut-3-en-2-one and its derivatives are versatile building blocks in organic synthesis, often used in cyclocondensation reactions to form various heterocyclic and aromatic compounds. acs.orgdntb.gov.ua

Condensation Reactions

Aldol (B89426) condensation is a primary method for synthesizing α,β-unsaturated ketones like 4-(4-(dimethylamino)phenyl)but-3-en-2-one, a structural analog. This base-catalyzed reaction typically involves the condensation of an aldehyde (e.g., 4-dimethylaminobenzaldehyde) with a ketone (e.g., acetone). The reaction proceeds through the formation of an enolate, which then attacks the aldehyde, followed by dehydration to yield the final product.

A similar strategy, the Claisen-Schmidt condensation, is also widely employed and remains a principal route for synthesizing chalcone (B49325) derivatives. For instance, the synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one can be achieved through the condensation of 1,1-dimethoxy-N,N-dimethylmethanamine with 1,1-dimethoxypropan-2-one. This reaction is driven to completion by the removal of methanol (B129727) using a Dean-Stark apparatus, achieving a high yield of 91%.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| 4-dimethylaminobenzaldehyde | Acetone | 4-(4-(Dimethylamino)phenyl)but-3-en-2-one | Base-catalyzed | - | |

| 1,1-dimethoxy-N,N-dimethylmethanamine | 1,1-dimethoxypropan-2-one | (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | 110°C, Dean-Stark | 91 |

Oxidation of Precursor Alcohols

The oxidation of secondary alcohols provides a direct route to ketones. Various methods exist for this transformation, with a focus on selectivity and mild reaction conditions to avoid over-oxidation or side reactions. organic-chemistry.org For instance, the oxidation of 3-methyl-4,4-dimethoxybut-2-enol can yield 3-methyl-4,4-dimethoxybut-2-enal. google.com

Modern oxidation protocols often employ reagents like o-iodoxybenzoic acid (IBX) or systems like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant. organic-chemistry.orgorgsyn.org The TEMPO/IBD (iodosobenzene diacetate) system is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids and shows high chemoselectivity in the presence of secondary alcohols. orgsyn.org For the synthesis of α-trifluoromethyl ketones, which can be challenging due to the electron-withdrawing nature of the CF₃ group, specialized nitroxide catalysts have been developed. thieme.de

| Precursor Alcohol | Oxidizing Agent/System | Product | Key Features | Reference(s) |

| Primary alcohols | TEMPO/IBD | Aldehydes | High selectivity, no over-oxidation | orgsyn.org |

| Secondary alcohols | o-Iodoxybenzoic acid (IBX) | Ketones | Mild conditions, excellent yields | organic-chemistry.org |

| α-Trifluoromethyl secondary alcohols | Nitroxide catalyst | α-Trifluoromethyl ketones | Overcomes low reactivity | thieme.de |

Enzymatic and Biocatalytic Approaches to Chiral Dimethoxybutenes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild and sustainable conditions. nih.gov Enzymes such as lipases, oxidases, and transaminases are increasingly used to produce chiral amines and alcohols, which are valuable building blocks in the pharmaceutical and chemical industries. nih.govfrontiersin.org

The enzymatic resolution of racemic mixtures is a common strategy. For example, hydroxyacetals like 1,1-dimethoxybut-3-en-2-ol (B13619413) have been successfully resolved through lipase-catalyzed acylation with vinyl acetate. researchgate.net The reverse reaction, the enzymatic hydrolysis of the corresponding acetates, can also be highly stereoselective, providing access to the opposite enantiomer. researchgate.net

Furthermore, chemoenzymatic approaches, which combine biocatalytic steps with traditional chemical synthesis, offer versatile and efficient routes to complex chiral molecules. chemrxiv.orgrsc.org For instance, a one-pot cascade reaction using an ene reductase (ERED) and an imine reductase (IRED) has been developed for the asymmetric synthesis of chiral amines with excellent enantiomeric excess. rsc.org Another example is the synthesis of chiral β-(2-furyl)serine from biomass-derived furfural (B47365) using an immobilized L-threonine aldolase. jiangnan.edu.cn

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| 1,1-dimethoxybut-3-en-2-ol | Lipase | Acylation/Hydrolysis | Chiral 1,1-dimethoxybut-3-en-2-ol and its acetate | High | researchgate.net |

| α,β-Unsaturated aldehydes | Ene reductase/Imine reductase | Reductive amination | Chiral N-substituted propylamines | 97 to >99% | rsc.org |

| Furfural | L-threonine aldolase | Aldol addition | β-(2-furyl)serine | 99% | jiangnan.edu.cn |

| α-Hydroxy ketones | Amine dehydrogenase | Reductive amination | Chiral α-amino alcohols | >99% | frontiersin.org |

Methodological Advancements in Dimethoxybutene Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. In the context of dimethoxybutene synthesis and its analogs, progress has been made in transition metal catalysis and the development of novel reaction cascades.

Transition metal-catalyzed reactions, such as the FeCl₃-catalyzed substitution of propargylic alcohols with various nucleophiles, provide an efficient means to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Gold-catalyzed cycloisomerization of vinyl propargyl ethers represents a mild and efficient route to substituted furans, proceeding through a Claisen-type rearrangement followed by cyclization. nih.gov

Tandem reaction strategies, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. A notable example is the tandem benzannulation/cyclization strategy used for the synthesis of highly substituted indoles, which employs 4,4-dimethoxybut-1-yne as a key building block. orgsyn.org These advanced methods allow for the construction of complex molecular architectures from relatively simple starting materials in a more streamlined fashion.

Reactivity Profiles of the Butene Framework

The chemical behavior of this compound is characterized by the distinct reactivity of its two primary functional groups: the terminal olefin and the dimethyl acetal. This duality allows for a range of selective transformations, making it a versatile building block in organic synthesis.

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles and radicals. In electrophilic addition reactions, an electrophile (E+) attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate. wikipedia.orglumenlearning.com This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orglumenlearning.com This is because the resulting secondary carbocation is more stable than the primary alternative. Subsequent attack by the nucleophile at the carbocationic center yields the final addition product. Common electrophilic additions to alkenes include hydrohalogenation (with H-X), hydration (with H₂O in the presence of an acid catalyst), and halogenation (with X₂). wikipedia.orglumenlearning.comibchem.com

Conjugated dienes undergo electrophilic addition more readily than isolated double bonds. libretexts.org The reaction of a conjugated diene with one equivalent of an electrophile can result in both 1,2- and 1,4-addition products. libretexts.org The mechanism involves the formation of a resonance-stabilized allylic carbocation. libretexts.org For instance, the electrophilic addition of bromine to 1,3-butadiene (B125203) yields a mixture of 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (B147587) (1,4-addition product). libretexts.org

Radical additions to the olefinic bond of this compound can also be achieved. These reactions proceed via a free-radical chain mechanism and often exhibit anti-Markovnikov regioselectivity, particularly in the presence of radical initiators like peroxides. Photocatalysis has emerged as a powerful tool for radical C(sp³)-H functionalization of ethers. For example, the photocatalyzed reaction of ethers with vinyl sulfones can lead to the formation of C-C bonds. rsc.org

| Reaction Type | Reagent(s) | Product Type | Regioselectivity | Reference(s) |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Halogenoalkane | Markovnikov | wikipedia.orglumenlearning.com |

| Hydration | H₂O, H⁺ catalyst | Alcohol | Markovnikov | lumenlearning.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihalogenoalkane | N/A | wikipedia.orgibchem.com |

| Radical Addition | HBr, peroxides | Halogenoalkane | Anti-Markovnikov | wikipedia.org |

| Photocatalyzed Radical Addition | Vinyl sulfones, photocatalyst | Functionalized ether | Varies | rsc.org |

The dimethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the parent aldehyde. The hydrolysis involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form an oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and two equivalents of methanol. ntu.edu.sg

Transacetalization is another important reaction of the acetal group. In the presence of an acid catalyst and another alcohol or diol, the methoxy groups can be exchanged. organic-chemistry.orgorganic-chemistry.org This process is often used to change the protecting group or to form cyclic acetals, which can offer different stability profiles. organic-chemistry.org For instance, reaction with a diol like 1,3-propanediol (B51772) in the presence of an acid catalyst can form a 1,3-dioxane. organic-chemistry.org The use of catalysts like zirconium tetrachloride (ZrCl₄) can facilitate both acetalization and transacetalization under mild conditions. organic-chemistry.orgorganic-chemistry.org Intramolecular transacetalization reactions have also been described, leading to the formation of cyclic ether systems. mdpi.com

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Hydrolysis | 90% HCOOH, 85°C | α,β-unsaturated aldehyde | ntu.edu.sg |

| Transacetalization | Diol, acid catalyst (e.g., NBS) | Cyclic acetal | organic-chemistry.org |

| Transacetalization | Alcohol, acid catalyst (e.g., ZrCl₄) | Different acetal | organic-chemistry.orgorganic-chemistry.org |

Transformations Involving the Masked Aldehyde Moiety

Once the acetal is deprotected to reveal the aldehyde, a host of subsequent transformations can be performed.

The aldehyde generated from the hydrolysis of this compound can participate in aldol-type condensation reactions. sigmaaldrich.commasterorganicchemistry.com In a typical base-catalyzed aldol condensation, an enolate is formed from a carbonyl compound containing an α-hydrogen. masterorganicchemistry.commagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone to form a β-hydroxy carbonyl compound. sigmaaldrich.commagritek.comwikipedia.org Subsequent dehydration often occurs, especially with heating, to yield an α,β-unsaturated carbonyl compound. magritek.comwikipedia.org Crossed-aldol reactions, where two different carbonyl compounds are used, are also possible, though they can lead to a mixture of products unless one of the partners lacks α-hydrogens or is significantly more reactive. masterorganicchemistry.com

Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes. wikipedia.orgpressbooks.pubyoutube.com The addition of a Grignard reagent to the aldehyde derived from this compound results in the formation of a secondary alcohol after an acidic workup. pressbooks.pubyoutube.com This reaction is a powerful method for forming new carbon-carbon bonds. wikipedia.org It's crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents are also strong bases and will be quenched by protic solvents like water. wikipedia.org When reacting with α,β-unsaturated aldehydes, Grignard reagents typically favor 1,2-addition to the carbonyl carbon over 1,4-conjugate addition. stackexchange.com

The concept of a masked aldehyde is central to the design of certain enzyme inhibitors. Aldehyde-containing compounds can be potent inhibitors of cysteine proteases, but their high electrophilicity can lead to off-target reactivity and metabolic instability. nih.govnih.govfrontiersin.org A "self-masked aldehyde inhibitor" (SMAI) strategy has been developed where the aldehyde is reversibly masked within the inhibitor's structure. nih.govnih.govfrontiersin.org For example, an appropriately positioned hydroxyl group can form a stable cyclic lactol with the aldehyde. nih.gov It is proposed that upon binding to the target enzyme, the enzyme catalyzes the opening of this lactol ring, releasing the potent aldehyde warhead in close proximity to the active site cysteine residue to form a covalent hemithioacetal adduct. nih.gov This approach aims to improve the selectivity and pharmacokinetic properties of aldehyde inhibitors. nih.govnih.gov While not directly involving this compound, the principle of masking an aldehyde functionality, as is present in this compound, is a key feature of this inhibitor design strategy. nih.govnih.govfrontiersin.orgacs.org

Pericyclic Reactions and Rearrangements Involving Dimethoxybutenes

Pericyclic reactions, characterized by their concerted mechanism and cyclic transition state, represent a significant class of transformations in organic synthesis. inflibnet.ac.in Derivatives of this compound participate in such reactions, including ene reactions and cycloadditions, which allow for the construction of complex molecular architectures with high stereocontrol.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org These reactions are noted for their high stereoselectivity, which is a consequence of the concerted mechanism proceeding through a cyclic transition state. numberanalytics.com

The stereochemical outcome of an ene reaction is typically suprafacial on both the ene and enophile components. inflibnet.ac.in This means the new C-C bond and the hydrogen transfer occur on the same face of each molecule. inflibnet.ac.in The transition state often adopts a chair-like conformation to minimize steric interactions, which dictates the resulting stereochemistry. inflibnet.ac.in Lewis acid catalysis can enhance the rate and selectivity of ene reactions, often allowing them to proceed at lower temperatures. inflibnet.ac.inorganic-chemistry.org

While specific studies detailing the ene reactions of this compound itself are not prevalent in the searched literature, the principles of ene reactions can be applied. In a hypothetical ene reaction, this compound would act as the "ene" component, with the allylic hydrogens at the C-3 position being available for transfer. The stereochemical implications would be governed by the geometry of the enophile and the preferred transition state conformation.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com This reaction is a cornerstone of organic synthesis due to its reliability in forming cyclic systems with controlled stereochemistry. wikipedia.org The reaction is typically concerted and proceeds through a cyclic transition state, where the stereochemistry of the reactants is maintained in the product. iitk.ac.in

While this compound is not a diene, its derivatives or isomers can act as dienophiles in Diels-Alder reactions. For instance, related structures like 1,1-dimethoxy-4,4,4-trifluorobut-1-en-3-one have been used in cyclocondensation reactions that share mechanistic features with Diels-Alder reactions. researchgate.net In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org The presence of electron-withdrawing or electron-donating groups on the reactants influences the reaction rate and regioselectivity. organic-chemistry.org

Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also common. wikipedia.org For example, carbonyl compounds can act as dienophiles to form dihydropyran rings. wikipedia.org

Catalytic Transformations and Mechanistic Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Derivatives of this compound are valuable substrates in various transition metal-catalyzed reactions.

The Suzuki cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While direct Suzuki coupling of this compound is not described, its derivatives can be envisioned as coupling partners. For example, a borylated derivative of this compound could react with an aryl or vinyl halide. The reaction is known for its tolerance of a wide range of functional groups and generally mild reaction conditions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle libretexts.org

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex. This is often the rate-determining step. |

| Transmetalation | The organoboron reagent (R'-BY₂) transfers its organic group to the Pd(II) complex, typically requiring activation by a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. |

This table provides a generalized overview of the Suzuki-Miyaura coupling mechanism.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum.

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. organic-chemistry.org While statistically it can lead to a mixture of products, selective cross-metathesis can be achieved when the alkenes have different reactivities. organic-chemistry.org Ene-yne cross-metathesis, a variation, reacts an alkene with an alkyne to produce a conjugated 1,3-diene. nih.govorganic-chemistry.org For instance, the reaction of an alkene with an alkyne in the presence of a ruthenium catalyst can proceed via a "ruthenacyclobutane" intermediate. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is an intramolecular version of olefin metathesis that is widely used to synthesize unsaturated rings. wikipedia.org The reaction involves the cyclization of a diene, often with the release of a small volatile alkene like ethylene, which drives the reaction to completion. wikipedia.org The development of well-defined Grubbs and Schrock catalysts has greatly expanded the scope of RCM, allowing for the synthesis of rings of various sizes with high functional group tolerance. wikipedia.orgorganic-chemistry.org

Derivatives of this compound can serve as precursors for RCM. For example, a molecule containing the this compound moiety and another terminal alkene could undergo RCM to form a cyclic structure. The stereoselectivity of RCM can be influenced by the substrate and the catalyst used. wikipedia.org

Table 2: Comparison of Cross-Metathesis and Ring-Closing Metathesis

| Feature | Cross-Metathesis (CM) | Ring-Closing Metathesis (RCM) |

| Reaction Type | Intermolecular | Intramolecular |

| Reactants | Two different alkenes | A single diene |

| Primary Product | A new alkene formed by exchanging substituents | A cyclic alkene |

| Driving Force | Often relies on differences in reactivity or removal of a volatile byproduct | Formation of a stable ring and removal of a volatile byproduct (e.g., ethylene) wikipedia.org |

| Key Application | Synthesis of complex acyclic alkenes | Synthesis of unsaturated rings of various sizes wikipedia.orgorganic-chemistry.org |

This table summarizes the key differences between cross-metathesis and ring-closing metathesis.

Lewis Acid-Mediated Processes

Lewis acids play a crucial role in promoting various reactions involving derivatives of this compound, including cyclocondensations, annulations, and Prins-pinacol cyclizations.

Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are employed to mediate cyclocondensation and annulation reactions. researchgate.netresearchgate.net For example, AlCl₃ facilitates the cyclocondensation of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one with 1,3-bis(silyloxy)-1,3-butadienes to form functionalized trifluoromethyl-substituted salicylates. researchgate.net In situ spectroscopic studies have revealed the formation of an aluminum trichloride (B1173362) bidentate-butenone adduct as a key intermediate in these reactions. researchgate.net

Similarly, TiCl₄-mediated [3+3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with related dimethoxybutenone derivatives yields various salicylates. researchgate.netresearchgate.net The choice of Lewis acid can influence the regioselectivity of these reactions, leading to the formation of different products. researchgate.netresearchgate.net

Table 1: Lewis Acid-Mediated Cyclocondensation Reactions

| Reactants | Lewis Acid | Product Type | Ref. |

| 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one and 1,3-bis(silyloxy)-1,3-butadienes | AlCl₃ | Trifluoromethyl-substituted salicylates | researchgate.net |

| 1,1,1-trichloro-4,4-dimethoxybut-3-en-2-one and 1,3-bis(trimethylsilyloxy)buta-1,3-dienes | TiCl₄ | 6-(trichloromethyl)salicylates | researchgate.net |

| 1,1-dimethoxy-4,4-dichlorobut-1-en-3-one and 1,3-bis(trimethylsilyloxy)-1,3-butadienes | TiCl₄ | 6-dichloromethyl-4-methoxysalicylates | researchgate.net |

The Prins-pinacol reaction is a cascade process involving an initial Prins reaction—an electrophilic addition of a carbonyl compound to an alkene—followed by a pinacol (B44631) rearrangement. wikipedia.org This strategy has been utilized for the stereocontrolled synthesis of attached ring systems. pitt.edu

In this context, this compound is used to generate an alkyl borane via hydroboration with 9-BBN. pitt.edu This borane then participates in a Suzuki cross-coupling reaction to create a precursor for the Prins-pinacol cyclization. The acetal group, derived from the dimethoxybutenyl fragment, acts as a masked carbonyl. wikipedia.orgpitt.edu Upon treatment with a Lewis acid like stannic chloride, the acetal is activated, initiating the Prins cyclization. The subsequent pinacol rearrangement of the intermediate leads to ring contraction and the formation of bicyclic products. wikipedia.orgpitt.edu This methodology allows for the construction of complex ring systems with high stereoselectivity. pitt.edu

Radical Chemistry and Photochemical Activations

Radical reactions and photochemical activations offer alternative pathways for the transformation of organic molecules. uva.nl Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher energy state, making it more reactive. uva.nlmsu.edu This can lead to the homolytic cleavage of bonds, generating radical intermediates that can participate in chain reactions. msu.edu

While specific examples directly involving this compound are not detailed, the principles of radical chemistry are broadly applicable. For instance, the deoxygenative photochemical alkylation of secondary amides involves radical intermediates and has been shown to be a versatile method for synthesizing substituted amines. nih.gov The initiation of radical reactions can be achieved through various methods, including the use of photochemical initiators like azo compounds or ketones, or chemical initiators such as the triethylboron-oxygen system. libretexts.org These methods allow for reactions to be conducted under mild conditions. libretexts.org

C-H and C-O Bond Activation Studies of Vinyl Ethers

The activation of C-H and C-O bonds in vinyl ethers is a fundamentally important but relatively unexplored area of research. researchgate.net Vinyl ethers, such as derivatives of this compound, are versatile substrates in organic synthesis. mdpi.com Transition metal complexes have been shown to mediate the activation of these bonds.

For example, a diiridium complex has been demonstrated to activate the vinylic C-H bond of ethyl vinyl ether, followed by the activation of the sp² C-O bond. mdpi.com This successive activation leads to the formation of a μ-vinyl complex. mdpi.com Similarly, a pentanuclear nickel hydride cluster has been shown to react with tert-butyl vinyl ether, resulting in the cleavage of multiple bonds, including C-H, C-C, and C-O bonds. nih.gov These studies provide valuable insights into the mechanisms of C-O bond cleavage in vinyl ethers, which can be leveraged for the development of new catalytic reactions. researchgate.netrecercat.cat

Stereochemical Control and Diastereoselection in Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis. In reactions involving derivatives of this compound, achieving high levels of stereochemical control and diastereoselection is often a key objective.

In another example, the organolithium-induced alkylative ring opening of aziridines derived from cis- and trans-1,4-dimethoxybut-2-ene demonstrates the potential for desymmetrization. acs.org The use of a single enantiomer of the trans-aziridine provides a route to enantiopure unsaturated amino ethers, highlighting the importance of substrate control in achieving stereoselectivity. acs.org

Total Synthesis of Natural Products and Biomolecules

The strategic incorporation of this compound and its synthetic equivalent, 4,4-dimethoxybut-1-yne, has been noted in various approaches to the total synthesis of complex biomolecules. The masked aldehyde functionality is particularly useful, as it can be carried through multiple synthetic steps before being deprotected to engage in cyclizations, chain elongations, or other elaborations.

Carbohydrate Synthesis Strategies

In the pursuit of carbohydrate synthesis, difunctional synthons like the alkyne precursor to this compound are particularly valuable. These building blocks allow for the stereocontrolled construction of the carbon backbone of sugars. For instance, Jung and Gardiner utilized 4,4-dimethoxybut-1-yne in their approach to the stereoselective synthesis of carbohydrates. orgsyn.org The strategy hinges on using the terminal alkyne for carbon-carbon bond formation to build the sugar backbone, while the latent aldehyde at the other end can be revealed later for cyclization into the pyranose or furanose ring, a fundamental step in carbohydrate chemistry. The conversion of the alkyne to an alkene provides the corresponding this compound, which can then be subjected to reactions like dihydroxylation to install the necessary hydroxyl groups characteristic of carbohydrates.

Polyketide and Lipid Fragment Construction

The synthesis of polyketides and lipids, which are characterized by their long carbon chains with varied oxygenation patterns, often relies on the iterative coupling of smaller building blocks. The alkyne analogue of this compound has proven effective in this context. Researchers have applied this compound in stereocontrolled strategies for building six-carbon polyketide fragments. orgsyn.org Similarly, it has been employed in the synthesis of chlorosulfolipids. orgsyn.org The general strategy involves using the terminal unsaturation (alkyne or alkene) for chain extension and the protected aldehyde for subsequent functionalization, allowing for the controlled construction of complex lipid and polyketide chains.

Table 1: Application of 4,4-Dimethoxybut-1-yne in Biomolecule Fragment Synthesis

| Target Molecule Class | Key Building Block | Researcher/Group | Synthetic Strategy | Citation |

|---|---|---|---|---|

| Carbohydrates | 4,4-Dimethoxybut-1-yne | Jung and Gardiner | Stereoselective synthesis using the alkyne for backbone construction and the masked aldehyde for cyclization. | orgsyn.org |

| Polyketides | 4,4-Dimethoxybut-1-yne | Tan and coworkers | Stereocontrolled construction of six-carbon polyketide fragments. | orgsyn.org |

Synthesis of Heterocyclic Natural Product Cores (e.g., Indoles, Salicylates, Diazepinols)

The versatility of this compound and its precursors extends to the synthesis of heterocyclic cores found in many natural products.

Indoles: 4,4-Dimethoxybut-1-yne was a key building block in a tandem benzannulation/cyclization strategy developed for the synthesis of highly substituted indoles. orgsyn.org This highlights the utility of the butyne framework in constructing the intricate bicyclic structure of the indole (B1671886) nucleus, a common motif in pharmacologically active compounds. pitt.edu

Salicylates: While direct use of this compound is not prominently documented, its functionalized derivatives are instrumental in building the salicylate (B1505791) scaffold. For example, 1,1,1-trichloro-4,4-dimethoxybut-3-en-2-one undergoes TiCl₄-mediated cyclization with 1,3-bis(trimethylsilyloxy)buta-1,3-dienes to prepare a variety of 6-(trichloromethyl)salicylates. Similarly, fluorinated salicylates have been synthesized via AlCl₃-mediated cyclocondensation reactions using 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. These reactions demonstrate how the C4-dimethoxybut-ene core can be modified and used in [3+3] cyclocondensations to form substituted aromatic rings.

Diazepinols: The benzodiazepine (B76468) structure contains a diazepine (B8756704) core. Syntheses of these structures often involve the condensation of o-phenylenediamine (B120857) with various dicarbonyl compounds or their equivalents. While this compound possesses a latent 1,4-dicarbonyl functionality after deprotection and oxidation, specific examples of its application in the synthesis of diazepinols were not identified in the reviewed literature.

Precursors for Macrocycle Formation (e.g., via RCM)

Ring-closing metathesis (RCM) is a powerful reaction for the formation of macrocycles, which are prevalent in many complex natural products. wikipedia.orgcore.ac.uk The reaction typically involves the intramolecular coupling of two terminal alkenes on a linear precursor, catalyzed by ruthenium or molybdenum complexes, to form a cyclic alkene and volatile ethylene. wikipedia.orgorganic-chemistry.org

A molecule like this compound, after being coupled to another alkene-containing fragment, could theoretically produce a diene precursor suitable for RCM. The resulting macrocycle would contain a new double bond and a latent aldehyde for further functionalization. Despite this potential, specific literature examples detailing the use of this compound as a direct precursor for macrocycle formation via RCM were not prominently featured in the surveyed search results. The general strategy, however, has been widely applied to synthesize macrolides and other large ring systems. wikipedia.orgnih.gov

Construction of Advanced Synthetic Intermediates and Scaffolds

Beyond total synthesis, this compound is a building block for creating more complex, functionalized molecules that serve as platforms for further synthetic exploration.

Functionalized Alkenes and Polyenes

The synthesis of complex polyenes, which are important components of various natural products and functional materials, can be approached using C4 synthons. Hénaff and Whiting have utilized 4,4-dimethoxybut-1-yne as an intermediate in a stereocontrolled route to complex polyenes. orgsyn.org The strategy involves building up the carbon chain through reactions at the alkyne and then using the masked aldehyde to introduce further functionality or continue chain elongation. The conversion of the alkyne to an alkene at a strategic point allows for the introduction of defined stereochemistry into the polyene chain. This underscores the utility of the this compound scaffold in preparing structurally defined unsaturated systems. orgsyn.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4-Dimethoxybut-1-yne |

| 1,1,1-trichloro-4,4-dimethoxybut-3-en-2-one |

| 1,3-bis(trimethylsilyloxy)buta-1,3-diene |

| 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one |

| o-phenylenediamine |

| Titanium tetrachloride (TiCl₄) |

| Aluminum trichloride (AlCl₃) |

| Ethylene |

| Indole |

| Salicylate |

| Diazepinol |

| Carbohydrate |

| Polyketide |

| Lipid |

| Chlorosulfolipid |

Conjugated Dienes and Dienals

The synthesis of conjugated dienes and dienals is a cornerstone of organic chemistry, providing access to key structural motifs found in numerous natural products and functional materials. mdpi.comresearchgate.net Common methods for their preparation include elimination reactions of dihalides or allylic halides, as well as various metal-catalyzed cross-coupling reactions such as the Stille, Heck, and Suzuki reactions. mdpi.comorgoreview.com

There are no specific, documented examples in the scientific literature of this compound being used as a direct precursor for conjugated dienes or dienals. Hypothetically, its terminal alkene could potentially undergo cross-coupling reactions. However, the primary value of a building block like this lies in the latent aldehyde functionality protected as a dimethyl acetal.

For comparison, the related compound 4,4-dimethoxybut-1-yne serves as a precursor to complex polyenes. orgsyn.org The general stability and reactivity of conjugated dienes are influenced by the delocalization of their π-electrons, which makes them more stable than non-conjugated dienes. libretexts.orgyoutube.com

Table 1: General Methods for Conjugated Diene Synthesis

| Reaction Type | Description | Catalyst/Reagent Example |

| Elimination | Removal of atoms or groups from adjacent carbons to form a double bond. orgoreview.com | Potassium tert-butoxide orgoreview.com |

| Stille Coupling | Coupling of an organotin compound with an organohalide. orgoreview.com | Palladium catalyst orgoreview.com |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. orgoreview.com | Palladium catalyst orgoreview.com |

| Mizoroki-Heck | A palladium-catalyzed C-C bond-forming reaction. researchgate.net | Palladium catalyst researchgate.net |

Unsaturated Amino Alcohols and Ethers

Unsaturated amino alcohols and ethers are crucial structural motifs present in many biologically active compounds, including sphingolipids and various alkaloids. nih.govscbt.com Their synthesis is an active area of research, with numerous strategies developed for their stereoselective preparation. nih.govrsc.orgnih.gov

A search of the chemical literature does not yield specific instances of this compound being utilized for the synthesis of unsaturated amino alcohols or ethers. The reactivity of the terminal alkene could, in principle, be exploited for functionalization, such as through aminohydroxylation or other addition reactions. The acetal group could subsequently be deprotected to reveal the aldehyde, which could then undergo further transformations.

General synthetic strategies for vicinal amino alcohols often involve the reaction of alkenes with a source of nitrogen and oxygen, sometimes mediated by transition metal catalysts. nih.govrsc.org Other established routes include the asymmetric reduction of α,β-unsaturated ketones followed by rearrangement, or the addition of organometallic reagents to chiral imines. nih.govdur.ac.uk The synthesis of unsaturated diether analogues of phospholipids (B1166683) has also been reported through multi-step sequences. nih.gov

Building Blocks for Medicinal Chemistry and Materials Science

The identification and synthesis of novel building blocks are critical for advancing medicinal chemistry and materials science. Bifunctional molecules, which contain two distinct reactive sites, are particularly valuable as they allow for the stepwise and controlled construction of complex molecular architectures. orgsyn.org

While this compound possesses two functional groups—a terminal alkene and a protected aldehyde—there is a lack of specific documentation detailing its application as a building block in medicinal chemistry or materials science programs. Its structural relative, 4,4-dimethoxybut-1-yne, is recognized as a versatile difunctional building block used in the synthesis of carbohydrates, polyketides, and heterocyclic compounds. orgsyn.org The protected aldehyde in such structures allows for its preservation through various reaction conditions that target the terminal unsaturation, with subsequent deprotection and elaboration.

The development of novel building blocks is a continuous effort in drug discovery, with a focus on creating molecules with diverse three-dimensional shapes and functionalities.

Strategies for Convergent Synthesis and Fragment Coupling

Fragment coupling, a key aspect of convergent synthesis, relies on highly efficient and selective reactions to join the pre-synthesized molecular pieces. Chemical ligation of peptides is a prime example of this strategy in action. wikipedia.org

While the structure of this compound, with its two distinct functional groups, makes it a potential candidate for use in convergent synthetic strategies, there are no specific examples of its use in this context found in the peer-reviewed literature. In a hypothetical convergent approach, the alkene handle could be functionalized in one synthetic sequence, while a separate fragment is prepared for coupling with the aldehyde once it is deprotected from its acetal form.

Historical Perspectives and Evolution of Its Synthetic Applications

The synthesis of dialkoxybutenes, the class of compounds to which 4,4-dimethoxybut-1-ene belongs, has been approached through various methods over the years. An economical and high-yield method involves the dimerization of alkyl vinyl ethers. google.com Palladium-catalyzed dimerization of vinyl ethers has been shown to produce β,γ-unsaturated acetals like 4,4-dialkoxybut-1-enes. nih.gov

While the precise first synthesis of this compound is not prominently documented, the historical development of related synthons provides context. For instance, the synthesis of the analogous alkyne, 4,4-diethoxybut-1-yne, was first reported by Durand in 1961 via the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal (B89532). orgsyn.orgorgsyn.org Later methods, such as those reported by Makin et al. in 1981, involved the Lewis acid-catalyzed self-condensation of alkyl vinyl ethers. orgsyn.org The evolution of these synthetic methods highlights the long-standing interest in four-carbon building blocks possessing a masked aldehyde functionality.

Overview of Key Research Domains and Their Interconnections

The unique structural features of 4,4-dimethoxybut-1-ene and its derivatives make them valuable intermediates in several key research areas, particularly in the total synthesis of natural products and the construction of complex heterocyclic systems.

The dual functionality allows for its incorporation into tandem reaction sequences. For example, the vinyl group can be engaged in reactions like cross-metathesis or Suzuki coupling, followed by deprotection of the acetal (B89532) and further manipulation of the resulting aldehyde. pitt.edu This strategy is crucial in building complex carbon skeletons found in many biologically active molecules. Research on related compounds shows their use in synthesizing conjugated dienes and dienals, which are vital intermediates for pharmaceuticals. smolecule.com Derivatives of this compound have been used in the synthesis of Strychnos alkaloids, where a related aldehyde derivative, 4,4-dimethoxybut-2-en-1-al, was used in a condensation-electrocyclization reaction to form the core structure of strychnine. researchgate.net Its application in preparing deuterated retinal for vitamin A studies further showcases its versatility. nih.gov These interconnected applications demonstrate that this compound is a foundational tool for creating molecular complexity in fields ranging from medicinal chemistry to materials science.

Theoretical and Computational Investigations of 4,4 Dimethoxybut 1 Ene Reactivity

Computational Chemistry Methodologies Applied to Dimethoxybutenyl Systems

The reactivity of dimethoxybutenyl systems is explored using a variety of computational chemistry methodologies. These techniques allow for a detailed examination of molecular and electronic structures, providing a foundation for understanding reaction outcomes.

Theoretical calculations are particularly important for understanding pericyclic reactions, such as the Diels-Alder reaction, where the timing of bond formation and breaking is difficult to resolve experimentally. researchgate.net QM modeling can analyze the qualitative aspects of these reactions at a molecular level, helping to distinguish between concerted and stepwise mechanisms. researchgate.net For instance, in the reaction of 1-(3′,4′-dimethoxyphenyl) propene, a related compound, DFT calculations have been used to characterize reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for modeling chemical problems, including the electronic structure of molecules. researchgate.net It is frequently employed to study complex molecular systems due to its balance of accuracy and computational cost. rsc.org DFT calculations, often using functionals like B3LYP, are utilized to optimize molecular geometries and predict electronic properties. clinicsearchonline.orgresearchgate.net

In the study of dimethoxybutenyl systems, DFT is used to gain insights into the electronic structure and potential reactivity. For example, in a study of (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to determine optimized geometries that closely matched experimental X-ray data. clinicsearchonline.org This level of theory also allows for the analysis of electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) distributions, which are crucial for understanding the ligand's reactivity and interaction potentials. clinicsearchonline.org The MEP map, in particular, visualizes electron density to identify potential reactive regions of the molecule. clinicsearchonline.org

Furthermore, DFT is instrumental in locating and characterizing transition states, which are critical for determining reaction kinetics. mdpi.com By calculating the energy of transition states, researchers can predict activation barriers and understand the feasibility of different reaction pathways. mdpi.comresearchgate.net

Prediction and Elucidation of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions, which is a critical aspect of synthesis planning. rsc.orgrsc.org For reactions involving dimethoxybutenyl systems, understanding these selectivities is key to controlling the formation of the desired product.

Theoretical studies, often at the MP2 or DFT level of theory, can be used to investigate the effects of substituents on reactivity and selectivity. For example, in Diels-Alder reactions of substituted cyclobutenones, computational studies have shown that the nature of the substituent significantly influences the activation barriers and the stability of the products. researchgate.net These studies evaluate different possible pathways (e.g., endo vs. exo, syn vs. anti) to determine the kinetically and thermodynamically favored products. researchgate.net The preference for a particular isomer can be rationalized by examining the transition state geometries and identifying key orbital or steric interactions. researchgate.net For instance, calculations can determine whether an endo or exo pathway is kinetically preferred by comparing the activation energies of the respective transition states. researchgate.net

| Reaction Pathway | Kinetic Preference | Basis of Preference |

| endo vs. exo | Varies with substituents; exo can become preferred with bulky groups. researchgate.net | Lower activation energy of the transition state. |

| syn vs. anti | anti positions are often preferred in reactions with monosubstituted dienophiles. | Steric and electronic stabilization in the transition state. |

| meta vs. para | Depends on diene substitution; para-endo can be most favorable kinetically. researchgate.net | Lowest activation barriers for the specific pathway. researchgate.net |

Modeling of Reaction Intermediates and Transition States

The detailed characterization of reaction intermediates and transition states is a cornerstone of mechanistic chemistry, and computational modeling is a primary tool for this purpose. mdpi.com Using DFT, researchers can optimize the geometries of these transient species and calculate their energies, providing a complete energy profile for a proposed reaction mechanism. researchgate.net

For instance, in the oxidation of 1-(3′,4′-dimethoxyphenyl) propene, DFT calculations were used to identify several intermediates, including cation radical species and hydroperoxy adducts, as well as four distinct transition states. mdpi.com The analysis of the transition state structures reveals critical information about bond breaking and formation. For example, in the methanol (B129727) elimination from 1,1-dimethoxycyclohexane, the transition state is characterized by a significantly elongated C-O bond, indicating that this bond is breaking, which points to a concerted polar four-membered cyclic transition state. researchgate.net

Intrinsic Reaction Coordinate (IRC) computations can also be performed to confirm that an optimized transition state structure correctly connects the reactant and product on the potential energy surface. researchgate.netnih.gov

| Species | Computational Method | Key Findings |

| Transition State | DFT (B3LYP, MPW1PW91, PBE) researchgate.net | Characterized by elongated bonds (e.g., C-O) and specific atomic arrangements (e.g., cyclic structure). researchgate.net |

| Reaction Intermediate | DFT mdpi.com | Identification of transient species like cation radicals and determination of their relative stabilities. mdpi.com |

| Energy Profile | DFT mdpi.com | Calculation of activation energies and reaction enthalpies, distinguishing between endothermic and exothermic steps. mdpi.com |

Conformational Analysis and Spectroscopic Property Interpretations

Computational methods are extensively used for the conformational analysis of flexible molecules like 4,4-dimethoxybut-1-ene and for interpreting their spectroscopic data. dntb.gov.uanih.gov Molecular conformation is intrinsically linked to the properties and reactivity of a compound. nih.gov

DFT calculations can predict the relative energies of different conformers (e.g., gauche vs. anti), thereby determining the most stable geometries and the population distribution at a given temperature. nih.govresearchgate.net For substituted butenes, these analyses can reveal preferences for specific dihedral angles, which are rationalized by factors like hyperconjugation and dipole moments. nih.gov

Furthermore, computational chemistry is a powerful tool for interpreting experimental spectra. Vibrational frequencies calculated via DFT/B3LYP can provide precise spectral information, facilitating accurate assignments for IR and Raman spectra. clinicsearchonline.org Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be compared with experimental data to validate the computed structure. clinicsearchonline.org This synergy between computational and experimental spectroscopy provides a robust characterization of the molecular structure. clinicsearchonline.org

| Property | Computational Method | Information Gained |

| Conformational Energy | DFT (e.g., M05-2X), MP2 nih.gov | Identification of minimum energy conformers and their relative stabilities. nih.govresearchgate.net |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) clinicsearchonline.org | Assignment of experimental IR and Raman bands to specific molecular vibrations. clinicsearchonline.org |

| NMR Chemical Shifts | DFT clinicsearchonline.org | Validation of molecular structure by comparing calculated shifts with experimental data. clinicsearchonline.org |

| Molecular Electrostatic Potential (MEP) | DFT clinicsearchonline.org | Identification of electron-rich and electron-deficient regions, predicting sites of electrophilic and nucleophilic attack. clinicsearchonline.org |

Computational Approaches to Catalyst Design and Optimization

The rational design of catalysts is a major goal in chemical synthesis, and computational methods are increasingly central to this effort. oaepublish.com By modeling the interaction between a substrate like this compound and a potential catalyst, researchers can predict the reaction's efficiency and selectivity, thereby accelerating the discovery of new and improved catalysts. rsc.orgrsc.org

Computational catalyst design involves identifying active sites and understanding the reaction mechanism at a molecular level. oaepublish.com For a given reaction, different catalysts can be screened computationally to evaluate their performance based on calculated reaction profiles. rsc.org This process can be significantly faster and more cost-effective than experimental high-throughput screening. nih.gov

Recent advancements include the use of data-driven approaches and machine learning (ML) to guide catalyst design. nih.govcetjournal.it These methods can identify key catalyst properties that influence performance and build predictive models for catalyst activity and selectivity. cetjournal.it Inverse design strategies, powered by genetic algorithms, can even generate entirely new catalyst structures with enhanced properties, moving beyond the simple evaluation of predefined candidates. nih.gov

Future Directions and Emerging Research Avenues for 4,4 Dimethoxybut 1 Ene Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetals and their precursors often involves corrosive acid catalysts and halogenated solvents, generating considerable waste. ijsdr.org The future of 4,4-dimethoxybut-1-ene synthesis is geared towards embracing green chemistry principles to enhance sustainability. Research is anticipated to focus on developing methods that minimize environmental impact through the use of benign solvents, atom-economical reactions, and recyclable catalysts.

Key future developments include:

Catalyst Innovation: A shift towards solid acid catalysts, zeolites, or heteropolyanion-based ionic liquids could replace hazardous mineral acids, offering benefits such as easier separation, reduced corrosion, and catalyst recyclability. mdpi.com

Alternative Solvents and Conditions: Exploring solvent-free reaction conditions or the use of green solvents like water or dimethyl sulfoxide (B87167) (DMSO) can significantly reduce the environmental footprint of the synthesis. ijsdr.org Microwave-assisted synthesis, for example, has been shown to produce cyclic acetals in high yields under solvent-free conditions. ijsdr.org

Bio-inspired and Enzymatic Synthesis: Biocatalysis represents a frontier for sustainable chemical production. nih.gov Future research could explore enzymatic pathways for the synthesis of this compound or related vinyl ethers, offering high selectivity under mild conditions. daneshyari.com The development of one-pot syntheses starting directly from alcohols rather than pre-formed aldehydes further streamlines the process, saving energy and reducing waste. mdpi.com

Exploration of Undiscovered Reactivity Modes

The dual functionality of this compound provides a rich playground for discovering novel chemical transformations. While the individual reactivity of vinyl ethers and acetals is well-understood, the interplay between these groups within the same molecule is an area ripe for exploration. Future research will likely focus on uncovering unique reaction pathways that leverage this specific structure.

Potential areas of investigation include:

Regioselective Functionalization: The Mizoroki-Heck arylation of vinyl ethers can produce mixtures of regioisomers. rsc.org A significant research direction would be the development of highly regioselective catalytic systems specifically for the α- or β-functionalization of the double bond in this compound, which remains a challenge. High-throughput screening combined with mechanistic studies could identify unique ligand and additive combinations to control this selectivity. rsc.org

Tandem and Cascade Reactions: The structure is primed for cascade reactions where an initial transformation at the double bond triggers a subsequent reaction involving the acetal (B89532) moiety, or vice versa. For instance, a hydroformylation or epoxidation of the alkene could be followed by an intramolecular cyclization or rearrangement involving the latent aldehyde functionality.

Novel Cycloadditions: Vinyl ethers are known dienophiles in hetero-Diels-Alder reactions. researchgate.net The specific electronic properties of this compound could be exploited in asymmetric [4+2], [3+2], or other cycloaddition reactions to generate complex, highly functionalized cyclic acetals that are valuable synthetic intermediates. nih.govmdpi.com

Application in New Areas of Chemical Synthesis (e.g., Polymer Chemistry, Supramolecular Chemistry)

The incorporation of this compound as a monomer or functional building block is a promising avenue for creating advanced materials with tailored properties.

Polymer Chemistry: Vinyl ethers are excellent monomers for cationic polymerization, producing poly(vinyl ether)s (PVEs). nih.govnih.gov Using this compound as a monomer would introduce pendant acetal groups along the polymer backbone. This offers two key opportunities:

Degradable Polymers: Acetal linkages are susceptible to acidic hydrolysis. Polymers incorporating this monomer could be designed to be acid-degradable, breaking down into smaller, potentially benign molecules. This aligns with the growing demand for sustainable and chemically recyclable plastics. rsc.orgnii.ac.jp

Post-Polymerization Modification: The acetal groups can be deprotected after polymerization to reveal aldehyde functionalities. These aldehydes can then be used as chemical handles for grafting other molecules, cross-linking the polymer chains, or attaching active pharmaceutical ingredients, leading to functional materials for a wide range of applications.

| Catalyst System Component | Monomer Example | Resulting Polymer Tactic | Reference |

| Chiral BINOL-derived Counterion | Various Vinyl Ethers | Isotactic | nsf.gov |

| Asymmetric Ion Pairing (Chiral Anion) | Enantioenriched Vinyl Ethers | Isotactic (up to 95.1% m) | unc.eduacs.org |

| TiCl₄ / (R,R)-TADDOL | Isobutyl Vinyl Ether | Isotactic (90% m) | nih.gov |

| Phosphine-Sulfonate Palladium Complex | Ethylene / Vinyl Ether Copolymer | Branched Copolymer | mdpi.com |

This table showcases catalyst systems developed for vinyl ethers that could be adapted for the stereoselective polymerization of this compound.

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build complex architectures. acs.org The vinyl group of this compound allows it to be incorporated into polymer networks, while the acetal functionality offers a potential site for molecular recognition or as a pH-responsive trigger. This could enable the design of "smart" materials, such as hydrogels that change their mechanical properties in response to pH changes or host-guest systems for controlled release applications.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. nih.govumontreal.ca This paradigm is highly relevant for the future synthesis and application of this compound.

Continuous Flow Synthesis: Performing the synthesis of this compound in a flow reactor allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. flinders.edu.au Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, greatly improving the safety profile of the process. nih.gov Multi-step syntheses that use this compound as a reactant can be "telescoped" into a single, uninterrupted flow sequence, eliminating the need for intermediate isolation and purification. nih.govresearchgate.net

Automated Synthesis Platforms: The future of chemical discovery is increasingly reliant on automation. youtube.com Automated synthesis platforms can perform numerous reactions in parallel, enabling high-throughput screening of catalysts and reaction conditions for the functionalization of this compound. merckmillipore.comchemspeed.comchemspeed.com Integrating this compound into automated library synthesis workflows would accelerate the discovery of new derivatives with valuable properties for pharmaceutical and materials science applications.

Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical techniques to study reactions involving this compound is a key future direction.

In Situ Spectroscopy: Techniques like ReactIR (FTIR), in situ NMR, and Raman spectroscopy allow for the real-time monitoring of reacting species. Applying these probes to the polymerization or functionalization of this compound would provide invaluable data on reaction kinetics, the formation of transient intermediates (like oxocarbenium ions in cationic polymerization), and catalyst behavior. nih.gov

Mechanistic Elucidation: Detailed mechanistic studies, combining experimental data from in situ probes with kinetic analysis, can unravel complex reaction pathways. For example, investigating the cationic polymerization of vinyl ethers with various spectroscopic techniques has helped elucidate the complex activation, propagation, and deactivation steps. nih.gov Similar studies on this compound would provide the foundational knowledge needed to design more efficient and selective catalytic systems.

Computational Design and High-Throughput Screening for Catalysis

Modern catalyst development is increasingly driven by computational chemistry and data-centric approaches, which can significantly accelerate the discovery process. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions involving this compound. mdpi.comnih.gov This in silico approach can rationalize observed reactivity and selectivity, such as the preference for 1,2-insertion in palladium-catalyzed copolymerization of vinyl ethers. mdpi.com Computational studies can guide the rational design of new catalysts with enhanced performance by modifying ligand structures to favor desired reaction pathways. rsc.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of catalysts and reaction conditions. rsc.org This empirical approach is complementary to computational design. For reactions such as the Mizoroki–Heck arylation of this compound, where selectivity is a key challenge, HTS could rapidly identify novel catalytic systems that provide access to specific regioisomers. rsc.org

Asymmetric Synthesis Leveraging Chiral Variants and Catalysis

The creation of enantiomerically pure molecules is a cornerstone of modern organic synthesis, particularly for pharmaceuticals. The double bond in this compound is an ideal handle for introducing chirality through asymmetric catalysis.

Catalyst-Controlled Reactions: The development of chiral catalysts that can control the stereochemical outcome of reactions is a vibrant field of research. alfachemic.comrsc.org Future work will likely involve applying state-of-the-art chiral Lewis acids, organocatalysts, or transition-metal complexes to achieve highly enantioselective transformations of this compound. mdpi.comnsf.gov

Asymmetric Polymerization: Asymmetric ion-pairing catalysis has recently emerged as a powerful method for the catalyst-controlled stereoselective polymerization of vinyl ethers, yielding highly isotactic polymers. nsf.govunc.eduacs.org Applying this strategy to this compound could produce stereoregular, functional polymers with unique material properties, such as enhanced crystallinity and thermal stability.

Key Asymmetric Transformations: The double bond is susceptible to a range of asymmetric reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions. Developing catalytic asymmetric versions of these reactions for this compound would provide access to valuable chiral building blocks containing a protected aldehyde, which can be further elaborated into complex target molecules. researchgate.netencyclopedia.pubnih.gov

| Reaction Type | Catalyst Class | Potential Chiral Product from this compound | Representative Catalyst Examples | Reference |

| Ene Reaction | Chiral Pt(II) or Pd(II) Complexes | Chiral homoallylic alcohol derivative | ((S)-MeOBiphep)Pt₂ | nih.govresearchgate.net |

| Cationic Polymerization | Chiral Counterion Catalysis | Isotactic poly(this compound) | Chiral BINOL-derived phosphoric acids | nsf.gov |

| Hydrogenation | Chiral Rh, Ru, or Co Complexes | (R)- or (S)-2,2-Dimethoxybutane | Rh-DuPhos, Ru-BINAP | researchgate.net |

| Cycloaddition | Chiral Lewis Acids / Organocatalysts | Enantiopure cyclic ethers or pyrrolidines | Chiral Phosphoric Acids, Quinine-derived catalysts | nih.govmdpi.com |

This table summarizes potential asymmetric transformations for this compound based on established catalysis for related vinyl and ene systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.